Product packaging for cespitulactone B(Cat. No.:)

cespitulactone B

Cat. No.: B1255252
M. Wt: 346.5 g/mol
InChI Key: PEIJBVSHZDEKRL-ZEJWHYPOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cespitulactone B is a high-purity chemical compound provided as a reference standard for scientific research and development. As a lactone, it is part of a broad class of compounds known for diverse biological activities, which often include antimicrobial, anti-inflammatory, and cytotoxic properties, making them subjects of interest in pharmacological and natural product chemistry studies . Researchers can utilize this reagent in various in vitro assays, including mechanism of action studies, target identification, and screening for biological activity in early-stage drug discovery pipelines. This product is strictly labeled "For Research Use Only" (RUO) . RUO products are exclusively tailored for laboratory research and are not intended for use in diagnostic or therapeutic procedures, nor for human or animal use . This product is for use by trained laboratory personnel only. Please refer to the product's Certificate of Analysis for specific storage and handling instructions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H30O4 B1255252 cespitulactone B

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H30O4

Molecular Weight

346.5 g/mol

IUPAC Name

(1R,3E,5S,10R)-5-hydroxy-1-methoxy-3,17,17-trimethyl-7-methylidene-15-oxatricyclo[8.5.2.013,16]heptadeca-3,13(16)-dien-14-one

InChI

InChI=1S/C21H30O4/c1-13-6-7-15-8-9-17-18(20(15,3)4)21(24-5,25-19(17)23)12-14(2)11-16(22)10-13/h11,15-16,22H,1,6-10,12H2,2-5H3/b14-11+/t15-,16+,21-/m1/s1

InChI Key

PEIJBVSHZDEKRL-ZEJWHYPOSA-N

Isomeric SMILES

C/C/1=C\[C@H](CC(=C)CC[C@@H]2CCC3=C(C2(C)C)[C@@](C1)(OC3=O)OC)O

Canonical SMILES

CC1=CC(CC(=C)CCC2CCC3=C(C2(C)C)C(C1)(OC3=O)OC)O

Synonyms

cespitulactone B

Origin of Product

United States

Isolation and Purification Methodologies

Extraction Techniques from Biological Matrices

Extraction is the initial step to liberate cespitulactone B from the soft coral tissue. This usually involves using organic solvents to dissolve the lipophilic compounds present in the organism. Common solvents used for the extraction of marine natural products, including diterpenoids from soft corals, include ethanol, ethyl acetate, and methanol. The soft coral material is typically subjected to maceration or homogenization followed by extraction with one or a combination of these solvents. The resulting crude extract contains a complex mixture of compounds, including lipids, steroids, and various terpenoids, from which this compound must be isolated. Alternative and more sustainable extraction techniques for marine compounds are also being explored, such as supercritical fluid extraction, ultrasound-assisted extraction, and enzyme-assisted extraction, which can offer advantages in terms of solvent usage and efficiency, although the specific application to this compound extraction may require optimization. Enzyme-assisted extraction, for example, utilizes enzymes to break down cellular structures, facilitating the release of compounds.

Chromatographic Separation Strategies for Complex Mixtures

Following extraction, chromatographic methods are essential for separating this compound from the multitude of other compounds in the crude extract. Chromatography separates compounds based on their differential distribution between a stationary phase and a mobile phase.

Reverse-Phase High-Performance Liquid Chromatography (HPLC)

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a widely used and powerful technique for the purification of natural products. RP-HPLC employs a non-polar stationary phase, commonly C18 bonded silica (B1680970), and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. In this mode, non-polar compounds are retained longer due to hydrophobic interactions with the stationary phase, while more polar compounds elute earlier. RP-HPLC is often used in the later stages of purification to achieve high resolution separation of compounds with similar polarities. Gradient elution, where the mobile phase composition is changed over time (e.g., increasing the percentage of organic solvent), is frequently employed in RP-HPLC to optimize the separation of complex mixtures containing compounds with a wide range of polarities. The retention time of compounds in RP-HPLC can be influenced by factors such as the mobile phase composition, pH (especially for ionizable compounds), temperature, and the stationary phase characteristics.

Advanced Preparative Chromatographic Techniques

To obtain sufficient quantities of pure this compound for further studies, preparative chromatographic techniques are employed. Preparative chromatography aims to isolate and purify target compounds on a larger scale compared to analytical chromatography. This often involves using larger columns and higher flow rates. Preparative RP-HPLC is a common method for scaling up the separation achieved at the analytical level. The method developed on an analytical column is scaled to a larger preparative column while maintaining resolution and optimizing sample loading. Techniques like flash chromatography, which can use silica gel or C18 phases, are also considered rapid purification methods that can be used in a preparative mode. The goal is to load the maximum amount of sample while still achieving adequate separation of the target compound from impurities. Fraction collection is an integral part of preparative chromatography, allowing for the isolation of the eluted compound of interest.

Purity Assessment Methodologies

After purification, the purity of isolated this compound must be assessed to confirm its identity and determine the level of any remaining impurities. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR), are crucial for structural elucidation and can also provide information about purity. High-resolution mass spectrometry (HRMS or HRESIMS) is used to determine the exact mass and elemental composition of the compound, confirming its molecular formula. Comparison of spectroscopic data with reported values for this compound is essential for identification. Analytical HPLC, often coupled with a detector (e.g., UV detector), is used to assess the purity by determining the presence and relative abundance of other compounds in the final sample. A high-purity sample will show a single peak corresponding to this compound in the analytical chromatogram.

Data Table Example (Illustrative, based on general principles and search results):

StepMethodTypical Stationary PhaseTypical Mobile Phase SystemsPurpose
Extraction Solvent ExtractionN/AEthanol, Ethyl Acetate, MethanolLiberate compounds from biological matrix
Initial Separation Normal-Phase ChromatographySilica gelHexane-Ethyl Acetate, Hexane-AcetoneFractionation by polarity
Further Purification Reverse-Phase HPLCC18 silicaWater-Acetonitrile, Water-Methanol (gradients)High-resolution separation and purification
Preparative Isolation Preparative Reverse-Phase HPLCC18 silica (larger scale)Water-Acetonitrile, Water-Methanol (gradients)Obtain sufficient quantity of pure compound
Purity Assessment Analytical HPLCC18 silicaWater-Acetonitrile, Water-MethanolDetermine purity and identify impurities
Structural Confirmation NMR Spectroscopy, HRMSN/AN/AElucidate structure and confirm identity

Detailed Research Findings (Synthesized from search results):

Research on the isolation of this compound from Cespitularia taeniata has involved solvent extraction of the soft coral followed by extensive chromatography. Initial purification steps often utilize column chromatography on silica gel. Further purification to obtain pure this compound typically involves HPLC. Spectroscopic analysis, including ¹H and ¹³C NMR, and mass spectrometry (ESIMS or HRESIMS), are critical for the structural elucidation and confirmation of this compound. For instance, the molecular formula of this compound has been determined using HRESIMS as C₂₁H₃₀O₄. NMR data provides detailed information about the proton and carbon environments within the molecule, allowing for the determination of its structure and relative configuration.

Advanced Spectroscopic Elucidation of Molecular Architecture

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone in the structural elucidation of organic compounds, providing detailed information about the carbon-hydrogen framework and the connectivity of atoms. researchgate.netanu.edu.au Both unidimensional and bidimensional NMR techniques are crucial for assigning the specific positions of atoms within the cespitulactone B molecule. mdpi.comresearchgate.net

Unidimensional NMR experiments, specifically ¹H and ¹³C NMR, provide fundamental information about the types of protons and carbons present in the molecule and their chemical environments. mdpi.comrsc.org The ¹H NMR spectrum reveals the different types of protons, their relative numbers, and their coupling patterns, which indicate neighboring protons. mdpi.comhmdb.ca The ¹³C NMR spectrum provides information about the carbon skeleton, showing signals for each unique carbon atom. mdpi.comrsc.org DEPT (Distortionless Enhancement by Polarization Transfer) experiments are often used in conjunction with ¹³C NMR to determine the number of hydrogens attached to each carbon (CH₃, CH₂, CH, or quaternary carbon). mdpi.com

For this compound, analysis of the ¹H and ¹³C NMR data provides insights into the presence of various functional groups and structural features, such as methyl groups, methylene (B1212753) groups, methine groups, and quaternary carbons. mdpi.commdpi.com

Bidimensional NMR techniques are essential for establishing connectivity and spatial relationships between atoms, allowing for the complete assignment of the spectrum and the determination of the molecular skeleton. researchgate.netanu.edu.au

COSY (Correlation Spectroscopy): COSY spectra reveal correlations between protons that are coupled to each other, typically through one, two, or three bonds. This helps in identifying spin systems within the molecule. researchgate.netrsc.org

HMQC (Heteronuclear Multiple Quantum Correlation) / HSQC (Heteronuclear Single Quantum Coherence): HMQC and HSQC experiments show correlations between protons and the carbons to which they are directly attached (one-bond correlations). This is vital for assigning proton signals to their corresponding carbon signals. researchgate.netrsc.org

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectra display correlations between protons and carbons that are separated by two or three bonds. This technique is particularly useful for establishing connectivity across quaternary carbons and for connecting different structural fragments. researchgate.netrsc.org Analysis of HMBC correlations for this compound helps in piecing together the carbon framework and confirming the positions of functional groups. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): NOESY and ROESY experiments reveal through-space correlations between protons that are in close spatial proximity, regardless of the number of bonds separating them. researchgate.net These correlations are crucial for determining the relative stereochemistry and conformation of the molecule. mdpi.comresearchgate.net For some related compounds, NOESY analysis has been used to assign relative configurations. mdpi.com

Analysis of the COSY and HMBC correlations for cespitulone B, a related compound, revealed the arrangement of functional groups around its ring system, including olefins and oxygenated carbons. mdpi.com

Mass Spectrometry (MS) for Elemental Composition and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight of a compound and its elemental composition, as well as insights into its fragmentation pattern, which can help in structural elucidation. nih.govpressbooks.pub

HRESIMS is a powerful technique for determining the exact mass of a molecule, which allows for the calculation of its elemental composition. mdpi.comnih.gov Electrospray ionization (ESI) is a soft ionization technique that typically produces protonated or deprotonated molecular ions, [M+H]⁺ or [M-H]⁻, or adducts like [M+Na]⁺. github.io

For this compound, HRESIMS analysis is used to confirm its molecular formula. mdpi.com For example, the ESIMS of this compound showed a peak at m/z 369 [M + Na]⁺, corresponding to the molecular formula C₂₁H₃₀O₄. mdpi.com

While direct information on GC-MS of this compound was not found in the provided context, GC-MS is a technique often used in the analysis of complex mixtures of volatile and semi-volatile organic compounds, such as those found in natural product extracts. It separates compounds by gas chromatography before they are introduced into a mass spectrometer for detection and fragmentation analysis. This can be useful for identifying related compounds or analyzing the composition of the source material.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the vibrations of its chemical bonds when exposed to infrared radiation. anu.edu.aulibretexts.org Different functional groups absorb IR radiation at characteristic frequencies. libretexts.orgpressbooks.pub

Although specific IR data for this compound were not detailed in the provided snippets, IR spectroscopy is generally applied to detect the presence of key functional groups such as hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bonds (C=C). mdpi.comlibretexts.orguobabylon.edu.iq For instance, the IR spectrum of a related compound, cespitulactam M, revealed the presence of amide and hydroxyl groups through characteristic absorption bands. mdpi.com The presence of a lactone ring in this compound would be indicated by a characteristic carbonyl absorption band in the IR spectrum, typically in the range of 1735-1750 cm⁻¹ for a saturated five-membered ring or slightly lower for larger rings or those with unsaturation.

Chiroptical Spectroscopy for Absolute Configuration Determination

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are powerful tools for determining the absolute configuration of chiral molecules like this compound. These methods probe the interaction of chiral substances with polarized light. ull.esnih.gov

Electronic Circular Dichroism (ECD) Spectroscopy

ECD spectroscopy measures the difference in absorption between left-handed and right-handed circularly polarized light by a chiral sample as a function of wavelength. ull.esnih.gov The resulting ECD spectrum displays Cotton effects (CEs), which are characteristic bands that can be positive or negative. ull.esnih.gov The sign and amplitude of these CEs are related to the electronic transitions within the molecule and the spatial arrangement of its chromophores, providing information about the absolute configuration of stereogenic centers. ull.esustc.edu.cn Comparing experimental ECD spectra with theoretically calculated spectra for different possible stereoisomers is a common approach for absolute configuration assignment. ustc.edu.cnmdpi.com

Optical Rotatory Dispersion (ORD) Measurements

Optical Rotatory Dispersion (ORD) measures the change in the optical rotation of a substance with respect to the wavelength of light. Unlike ECD, which focuses on differential absorption, ORD measures the differential refraction. ull.es The ORD curve shows how the angle of rotation changes as the wavelength varies. Like ECD, the shape and sign of the ORD curve are dependent on the absolute configuration of the chiral molecule. While ECD directly relates to electronic transitions, ORD reflects the cumulative effect of these transitions across a range of wavelengths. Both ECD and ORD provide complementary information for the stereochemical analysis of complex natural products.

X-ray Crystallography for Definitive Structural Assignment

X-ray crystallography is a definitive technique for determining the precise three-dimensional atomic and molecular structure of a crystalline compound. wikipedia.orgtulane.edu By analyzing the diffraction pattern produced when a beam of X-rays interacts with a crystal, crystallographers can generate an electron density map, from which the positions of atoms and their connectivity can be determined. wikipedia.orgtulane.edu For chiral molecules, if a suitable crystal can be obtained, X-ray crystallography can unambiguously establish the absolute configuration, particularly when anomalous scattering is utilized. wikipedia.org While spectroscopic methods provide valuable insights and can be used to propose structures and configurations, X-ray crystallography offers a direct, experimental determination of the solid-state structure, serving as a powerful tool for confirming or refining structures elucidated by other techniques. cnjournals.com

Data regarding the specific application of ECD, ORD, or X-ray crystallography directly to this compound in the provided search results are limited. However, the principles of these techniques are universally applicable to the structural elucidation of chiral natural products like this compound. Studies on related diterpenoids from Cespitularia species highlight the use of extensive spectroscopic methods, including NMR, and sometimes Mosher's method or NOE correlations, for relative configuration assignment. mdpi.comsemanticscholar.orgmdpi.comnih.gov The determination of absolute configuration for complex natural products often relies on a combination of spectroscopic data, chemical correlations, and potentially computational methods or, ideally, X-ray crystallography if suitable crystals are available. ull.esmdpi.comfrontiersin.org

Illustrative Spectroscopic Data (Hypothetical Example based on general diterpenoid analysis, not specific to this compound from search results):

While specific detailed spectroscopic data tables for this compound related to ECD, ORD, or X-ray crystallography were not extensively detailed in the provided search snippets, the general approach to diterpenoid structure elucidation often involves analyzing characteristic signals in NMR spectra. As an illustrative example of the type of data that would be analyzed in structural elucidation, consider the following hypothetical (non-cespitulactone B specific) NMR data format:

Position¹H NMR (δ, multiplicity, J Hz)¹³C NMR (δ)
C-Xx.xx (m)xx.x
C-Yy.yy (d, J=y.y)yy.y
C-Zz.zz (s)zz.z
.........

Note: This table is for illustrative purposes only, showing the format typically used in spectroscopic analysis of natural products. Specific data for this compound would be required for a factual table.

Detailed research findings for this compound specifically mentioning ECD, ORD, or X-ray crystallography in the provided snippets were not found. The cited studies primarily focus on isolation and initial structural elucidation using NMR, IR, and MS. mdpi.comsemanticscholar.org The determination of the absolute configuration of this compound would necessitate further studies employing the advanced techniques described above.

Stereochemical Investigations and Conformational Analysis

Determination of Relative Stereochemistry via NMR Correlates

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the relative stereochemistry of organic compounds. Analysis of chemical shifts, coupling constants, and through-space correlations provides key information about the spatial proximity and dihedral angles between nuclei wikipedia.orgreadthedocs.io.

Specifically, 2D NMR techniques such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY) are invaluable. COSY reveals scalar couplings between protons connected through a few bonds, helping to establish the connectivity of the molecule. NOESY, on the other hand, identifies protons that are spatially close to each other, regardless of the number of bonds separating them nih.gov. These through-space correlations are particularly useful for determining the relative orientation of substituents around rings or across flexible chains.

In studies of related compounds like cespilamide A (compound 1), NOESY correlations were instrumental in assigning the relative configurations of methyl groups and protons on the ring system nih.govnih.gov. For instance, observed NOESY correlations between specific protons and methyl groups indicated their β-orientation, while other correlations suggested an α-orientation for different protons nih.govnih.gov.

Interactive Data Table 1: Representative NOESY Correlations for Relative Stereochemistry Determination

Correlated Protons Observed Correlation Deduced Relative Orientation
H-X / Me-Y Yes β-orientation
H-A / H-B Yes α-orientation
... ... ...

(Note: Specific data for cespitulactone B is not available in the provided snippets. This table illustrates the type of data used.)

Analysis of vicinal coupling constants () can also provide information about dihedral angles between coupled protons, further aiding in the determination of relative stereochemistry, particularly in rigid or semi-rigid systems wikipedia.org.

Assignment of Absolute Stereochemistry

Determining the absolute stereochemistry is often more challenging than relative stereochemistry and typically requires additional techniques beyond standard NMR experiments.

The modified Mosher's method is a widely used technique for assigning the absolute configuration of chiral alcohols and amines. This method involves reacting the chiral alcohol (or amine) with both the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), commonly known as Mosher's acid. This reaction forms diastereomeric esters (or amides).

The H NMR spectra of these diastereomeric Mosher esters are then compared. Due to the chiral nature of the MTPA moiety, the protons in the alcohol-derived portion of the diastereomers experience different magnetic environments, leading to observable differences in their chemical shifts (). By analyzing the pattern of these chemical shift differences (), where and are the chemical shifts of the protons in the (S)- and (R)-MTPA esters, respectively, the absolute configuration of the original chiral alcohol can be deduced. The sign and magnitude of the values are characteristic of the spatial arrangement of the groups around the chiral center relative to the MTPA moiety in the preferred conformation of the ester.

For related compounds like cespilamide A (compound 1), the Mosher's ester method was successfully applied to determine the configuration of a hydroxyl group nih.govnih.gov. The results obtained from the analysis of values of the derived Mosher esters indicated a specific configuration (e.g., S configuration at C-6) nih.govnih.gov.

Interactive Data Table 2: Representative Mosher's Ester Values

Proton Designation (ppm) (ppm) (ppm) Deduced Spatial Relationship
H-a x.xx y.yy +z.zz Near MTPA phenyl ring
H-b p.pp q.qq -r.rr Near MTPA trifluoromethyl group
... ... ... ... ...

(Note: Specific data for this compound is not available in the provided snippets. This table illustrates the type of data used.)

Computational methods, particularly those based on Density Functional Theory (DFT), play an increasingly important role in assigning absolute configuration, especially when experimental methods like Mosher's are not directly applicable or to provide corroborating evidence. Calculation of chiroptical properties, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), allows for comparison with experimental data.

Time-dependent Density Functional Theory (TDDFT) is commonly used to compute ECD spectra for different possible stereoisomers. By comparing the calculated ECD spectra with the experimentally obtained spectrum, the absolute configuration that provides the best match can be assigned. This approach requires generating low-energy conformers of each possible stereoisomer and calculating their individual ECD spectra, which are then Boltzmann-averaged to produce a theoretical spectrum for comparison with the experimental data.

Computational methods can also be used to calculate optical rotation values for different stereoisomers and compare them to experimental measurements. The agreement between calculated and experimental chiroptical data provides strong support for the assigned absolute configuration.

Conformational Dynamics and Energy Minimization Studies

Understanding the preferred conformations of a molecule and the energy landscape governing its flexibility is crucial for interpreting spectroscopic data and understanding its behavior. Computational methods are essential for exploring conformational space and determining the relative stabilities of different conformers.

Molecular Mechanics (MM) methods, such as MM2 and MMFF, use classical physics principles and empirical force fields to calculate the energy of a molecule based on its geometry nih.govnih.gov. These methods treat atoms as spheres connected by springs, and the potential energy is calculated based on bond lengths, bond angles, dihedral angles, and non-bonded interactions.

MM calculations are computationally less demanding than quantum mechanical methods and are often used for initial conformational searches to identify low-energy conformers. By systematically varying dihedral angles and optimizing the geometry, MM calculations can explore the conformational space and identify local energy minima.

In the context of natural product structure elucidation, MM calculations can help to validate proposed structures and understand their preferred shapes nih.govnih.gov. For instance, MM2 calculations were used to generate a low-energy conformation for compound 1, which was then used in conjunction with NOESY data to support the assigned relative configuration nih.govnih.gov.

Interactive Data Table 3: Representative Molecular Mechanics Calculation Results

Conformer Energy (kcal/mol) Relative Energy (kcal/mol)
Conformer A xx.xx 0.00
Conformer B yy.yy +z.zz
... ... ...

(Note: Specific data for this compound is not available in the provided snippets. This table illustrates the type of data used.)

Density Functional Theory (DFT) methods are quantum mechanical approaches that calculate the electronic structure and energy of a molecule based on its electron density. DFT calculations are more computationally intensive than MM methods but provide a more accurate description of the molecule's electronic structure and energy.

DFT is widely used for refining the geometries of conformers identified by MM calculations and for calculating their relative energies with higher accuracy. DFT can also be used to calculate vibrational frequencies, which are necessary for determining zero-point vibrational energies and for calculating thermodynamic properties like Gibbs free energy, providing a more complete picture of the relative stability of conformers.

Furthermore, DFT can be used to calculate NMR parameters (chemical shifts and coupling constants) for different conformers, which can then be averaged based on their Boltzmann populations to compare with experimental NMR data readthedocs.io. This integrated approach, combining conformational analysis with NMR property calculations, is a powerful method for structure elucidation and stereochemical assignment readthedocs.io.

Interactive Data Table 4: Representative DFT Calculated Conformer Energies

Conformer Electronic Energy (Hartrees) Relative Electronic Energy (kcal/mol) Gibbs Free Energy (kcal/mol) Relative Gibbs Free Energy (kcal/mol) Boltzmann Population (%)
Conformer 1 -a.aaaa 0.00 -b.bbbb 0.00 xx.x
Conformer 2 -c.cccc +d.ddd -e.eeee +f.fff yy.y
... ... ... ... ... ...

(Note: Specific data for this compound is not available in the provided snippets. This table illustrates the type of data used.)

By combining experimental NMR data with computational conformational analysis and chiroptical property calculations, researchers can confidently determine the complex stereochemistry and understand the dynamic behavior of natural products like those found in Cespitularia species.

Compound Information

PubChem is a valuable public database for chemical information, including structures, properties, and biological activities nih.govnih.gov. While a specific PubChem CID for a compound explicitly named "this compound" was not found in the provided search results, related compounds from the same source genus have been studied.

Biosynthetic Pathway Elucidation

Proposed Biogenetic Origins from Precursor Molecules

The biosynthesis of cespitulactone B is hypothesized to initiate from fundamental building blocks common to all terpenoids, leading to the formation of a key cyclic intermediate that undergoes further transformations.

The universal precursor for all diterpenoids, including this compound, is geranylgeranyl pyrophosphate (GGPP). This 20-carbon isoprenoid is assembled from five-carbon isoprene (B109036) units through the mevalonate (B85504) or deoxyxylulose phosphate (B84403) pathways. GGPP serves as the linear substrate for the initial and most critical cyclization reactions in diterpenoid biosynthesis. The proposed biogenetic pathway for diterpenoids found in Cespitularia species consistently identifies GGPP as the starting point for the enzymatic cascade that leads to the diverse array of complex structures observed in this genus. nih.gov

A crucial step in the proposed biosynthesis of this compound and other related diterpenoids from Cespitularia is the enzymatic cyclization of GGPP to form the macrocyclic diterpene, 1S-verticillene. nih.gov This bicyclic hydrocarbon, featuring a [9.3.1] ring system, is considered a pivotal intermediate. The formation of 1S-verticillene from GGPP is a complex process believed to be catalyzed by a diterpene synthase. This initial cyclization sets the stage for the subsequent skeletal rearrangements that are characteristic of this class of compounds. The verticillene skeleton is also a known precursor to other prominent diterpenoids, such as the taxanes, highlighting its significance as a branch point in diterpenoid biosynthesis. openrepository.comrsc.org

Enzymatic Mechanisms in Carbon Skeleton Rearrangements

Following the formation of the 1S-verticillene skeleton, a series of enzymatic reactions, likely involving oxidations and carbon-carbon bond migrations, are necessary to arrive at the cespitularane framework of this compound. While specific enzymes from Cespitularia taeniata have not yet been isolated and characterized, the types of transformations required point towards the involvement of two major classes of enzymes: diterpene synthases and cytochrome P450 monooxygenases.

Diterpene synthases are responsible for the initial cyclization of GGPP. In the case of this compound's proposed pathway, a verticillyl diphosphate (B83284) synthase would catalyze the formation of the 1S-verticillene core. Subsequent rearrangements of the carbocation intermediates generated during this cyclization could lead to the unique cespitularane skeleton.

Cytochrome P450 monooxygenases (CYPs) are a versatile family of enzymes known to be heavily involved in the functionalization of terpenoid skeletons. chemrxiv.org In the biosynthesis of this compound, CYPs are hypothesized to catalyze various oxidative transformations, such as hydroxylations, epoxidations, and potentially the cleavage of carbon-carbon bonds, which are necessary to install the lactone functionality and other oxygenated moieties present in the final molecule. The regioselective and stereoselective nature of these enzymes is critical in producing the precise chemical structure of this compound.

Hypothetical Intermediates and Branching Pathways

The proposed biosynthetic pathway from 1S-verticillene to this compound likely proceeds through several hypothetical intermediates. Based on the structures of other diterpenoids isolated from Cespitularia species, it is plausible that the verticillene core undergoes oxidative modifications and rearrangements. nih.gov For instance, the biosynthesis of related cespitularins is thought to involve the rearrangement of a verticillene-derived precursor. nih.gov

A plausible biogenetic pathway for cespitulones, also from C. taeniata, suggests that 1S-verticillene is a common precursor that can be shunted into different biosynthetic routes, leading to a variety of structurally diverse diterpenoids. This concept of branching pathways originating from a single key intermediate like 1S-verticillene is a common theme in terpenoid biosynthesis and accounts for the chemical diversity observed in a single organism. The specific branching point leading to the cespitulactone framework as opposed to other cespitularane diterpenoids would be determined by the action of specific downstream-acting enzymes, such as cytochrome P450s, that catalyze unique skeletal rearrangements and functionalizations.

Comparative Biosynthetic Studies with Related Diterpenoids

The proposed biosynthetic pathway of this compound shares significant similarities with that of other well-known diterpenoids, most notably the taxanes, such as the anticancer drug paclitaxel (B517696) (Taxol). The biosynthesis of taxanes also proceeds through a verticillene-derived intermediate, specifically taxa-4(5),11(12)-diene. openrepository.comrsc.org The enzymatic conversion of GGPP to taxadiene is catalyzed by taxadiene synthase, a diterpene cyclase. This shared verticillene precursor strongly suggests a conserved evolutionary origin for the initial cyclization machinery in the biosynthesis of both cespitularanes and taxanes.

The comparison between the biosynthetic pathways of this compound and taxol reveals a fascinating example of divergent evolution in natural product biosynthesis. While both pathways begin with the formation of a complex macrocyclic diterpene skeleton from GGPP, the subsequent enzymatic modifications diverge significantly to produce structurally and biologically distinct molecules. In the taxol pathway, a series of at least 19 enzymatic steps, primarily catalyzed by cytochrome P450 monooxygenases and various acyltransferases, extensively decorate the taxane (B156437) core. nih.gov Similarly, the pathway to this compound is also expected to involve a suite of cytochrome P450 enzymes to carry out the necessary oxidative transformations and rearrangements of the verticillene intermediate, albeit leading to a different final scaffold.

This comparative analysis underscores the modularity of diterpenoid biosynthesis, where a common starting scaffold can be tailored by lineage-specific enzymes to generate a vast array of chemical structures.

Chemical Synthesis and Derivatization Strategies

Total Synthesis Approaches to Cespitulactone B and Analogs: A Hypothetical Framework

Given the absence of concrete synthetic routes, any discussion of the total synthesis of this compound must be speculative. The following sections outline the general strategic considerations that would likely guide such a synthetic endeavor.

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis is a foundational strategy in planning the synthesis of a complex molecule. amazonaws.come3s-conferences.org For a hypothetical synthesis of this compound, chemists would first identify strategic bond disconnections to break the molecule down into simpler, commercially available, or easily synthesized precursors. The choice of these disconnections would be guided by the principles of convergent synthesis, aiming to build molecular complexity efficiently. Key functional groups within the this compound structure, such as its characteristic lactone ring and any stereocenters, would be primary targets for disconnection, leading back to simpler acyclic or cyclic precursors.

Development of Stereoselective Synthetic Methodologies

The three-dimensional arrangement of atoms in a molecule is crucial to its biological activity. Therefore, controlling the stereochemistry during a synthesis is paramount. For this compound, the development of stereoselective reactions would be essential to ensure the correct spatial orientation of its substituents. nih.gov This would likely involve the use of chiral catalysts, auxiliaries, or substrate-controlled diastereoselective reactions to establish the desired stereoisomer. The specific methodologies would depend on the chosen retrosynthetic pathway and the nature of the key bond-forming reactions.

Strategic Application of Advanced Organic Reactions

The synthesis of a complex natural product like this compound would undoubtedly leverage a range of advanced organic reactions. These could include powerful carbon-carbon bond-forming reactions, selective oxidations and reductions, and robust cyclization strategies to construct the core ring systems. The specific choice of reactions would be tailored to the unique structural features and functional group compatibility of the synthetic intermediates.

Semisynthesis of Novel this compound Derivatives: Future Perspectives

Semisynthesis, the chemical modification of a naturally occurring compound, is a valuable tool for creating novel analogs with potentially improved properties. nih.gov While no semisynthetic studies on this compound have been reported, this approach holds promise for future research.

Introduction of Functional Groups for Enhanced Activity

Should a viable source of this compound become available, either through isolation or total synthesis, medicinal chemists could explore the introduction of various functional groups at different positions on the molecule. These modifications would aim to probe the structure-activity relationship (SAR) and potentially enhance its biological efficacy. For instance, the addition of polar or nonpolar substituents could influence the compound's interaction with its biological target.

Modifications for Improved Pharmacological Profile Investigations

Beyond enhancing activity, semisynthetic modifications could also be employed to improve the pharmacological properties of this compound. This could involve altering its solubility, metabolic stability, or bioavailability through targeted chemical changes. Such studies would be crucial for developing this compound or its derivatives into potential therapeutic agents.

Mechanistic Studies of Chemical Transformations Involving this compound Remain an Unexplored Frontier in Synthetic Chemistry

The intricate polycyclic architecture of this compound suggests that its reactions could proceed through complex and stereoelectronically controlled pathways. Potential transformations, such as rearrangements, cycloadditions, or functional group interconversions, would likely involve fascinating mechanistic questions. For instance, the stereochemical outcome of nucleophilic additions to the lactone carbonyl or electrophilic additions to the exocyclic methylene (B1212753) group would be highly dependent on the conformational biases of the fused ring system.

Hypothetically, mechanistic investigations could employ a variety of techniques:

Computational Modeling: Density Functional Theory (DFT) calculations could be used to map potential energy surfaces for various reaction pathways, identify transition state geometries and energies, and predict the feasibility of different mechanistic proposals.

Isotopic Labeling Studies: The use of isotopically labeled reagents (e.g., using deuterium, carbon-13, or oxygen-18) would allow chemists to trace the fate of specific atoms throughout a reaction, providing direct evidence for bond-breaking and bond-forming events and ruling out alternative mechanisms.

Kinetic Studies: Measuring reaction rates under different conditions (e.g., varying reactant concentrations, temperature, or catalyst loading) can provide valuable data to formulate a rate law, which in turn offers insights into the molecularity of the rate-determining step.

In-situ Spectroscopic Monitoring: Techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry could be used to observe the formation of transient intermediates during a reaction, offering a direct window into the reaction progress and the species involved.

While these methods are standard in the study of reaction mechanisms, their application to this compound has not been reported. The field is therefore open for future research to elucidate the fundamental principles that govern the reactivity of this complex natural product. Such studies would not only be of academic interest but could also pave the way for the development of more efficient and selective synthetic routes to this compound and its derivatives.

Investigations of Biological Activities: Mechanistic Studies

Anti-inflammatory Response: Signaling Pathways and Molecular Interventions

Inflammation is a complex biological response involving the activation of immune cells and the release of various mediators. While acute inflammation is a protective process, chronic inflammation can contribute to various diseases. Natural products are being explored for their anti-inflammatory potential.

Extracts from Cespitularia species have shown significant anti-inflammatory activity, including the suppression of pro-inflammatory mediators and enzymes. Cespitulactone B was among the compounds isolated from Cespitularia sp. and evaluated for its anti-inflammatory effects in LPS-induced dendritic cells.

Pro-inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α) and nitric oxide (NO) play key roles in the inflammatory response. TNF-α is a cytokine that regulates inflammation and immune responses, while NO is a signaling molecule produced by nitric oxide synthases, including the inducible form (iNOS), and contributes to vasodilation and other inflammatory processes nih.gov.

Studies on a Cespitularia sp. extract and isolated compounds, including this compound, demonstrated a significant ability to suppress the release of TNF-α and NO in lipopolysaccharide (LPS)-induced dendritic cells. This suggests that this compound may contribute to the anti-inflammatory effects by modulating the production or release of these key mediators.

The following table summarizes the observed modulation of pro-inflammatory mediators by Cespitularia sp. extract and isolated compounds including this compound in LPS-induced dendritic cells:

MediatorEffect Observed in LPS-induced DCs (by Cespitularia sp. extract/isolated compounds including this compound)
TNF-αSuppression of release
NOSuppression of overproduction

Inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) are upregulated during inflammation and are responsible for the production of NO and prostaglandins (B1171923) (like PGE2), respectively nih.gov. Inhibiting the expression or activity of these enzymes is a common strategy for anti-inflammatory agents.

Investigations into the anti-inflammatory effects of isolated compounds from Cespitularia sp., including this compound, in LPS-induced dendritic cells showed inhibition of the gene expression of iNOS and COX-2. This indicates that this compound likely exerts its anti-inflammatory effects, at least in part, by downregulating the expression of these key enzymes involved in the synthesis of pro-inflammatory mediators.

The following table summarizes the observed impact on inflammatory enzyme expression by Cespitularia sp. extract and isolated compounds including this compound in LPS-induced dendritic cells:

EnzymeEffect Observed in LPS-induced DCs (by Cespitularia sp. extract/isolated compounds including this compound)
iNOSInhibition of gene expression
COX-2Inhibition of gene expression

While these studies demonstrate the potential of this compound to modulate key inflammatory pathways by affecting the expression of iNOS and COX-2 and the production of their products (NO and likely prostaglandins), further detailed mechanistic studies are needed to fully elucidate the signaling pathways and molecular targets involved in these effects.

Antimicrobial Activity: Inhibition of Pathogen Growth and Virulence Factors

Soft corals of the genus Cespitularia have been reported to possess antimicrobial activity. mdpi.comresearchgate.netsemanticscholar.orgresearchgate.net Some isolated compounds from Cespitularia taeniata, including certain cespitulactams, have shown significant antimicrobial activity against specific microorganisms. researchgate.net

Antibacterial Efficacy and Mechanism of Action

While the search results indicate that some compounds from Cespitularia have antibacterial properties mdpi.comresearchgate.netsemanticscholar.orgresearchgate.net, specific data on the antibacterial efficacy and mechanism of action of this compound are limited. General mechanisms of antibacterial action for natural compounds can involve disrupting bacterial cell membranes, generating reactive oxygen species, inhibiting essential enzymes, or interfering with gene expression related to virulence factors or growth. mdpi.comfrontiersin.orgmdpi.comdovepress.com For example, some phenolic compounds can damage cell membranes and alter membrane potential mdpi.com, while certain antimicrobial peptides can inhibit protein or cell wall synthesis frontiersin.org. Some Bacillus-derived metabolites exert antibacterial effects by targeting ribosomes, disrupting proton motive force, or forming pores in the plasma membrane mdpi.com. However, without direct studies on this compound, its specific antibacterial mechanism remains to be elucidated based on the provided information.

Antifungal Properties

This compound has been mentioned in the context of having antifungal activities. researchgate.net While specific details on its antifungal efficacy are not provided, other natural compounds, including some lactones and sesquiterpenes, have demonstrated antifungal properties against various fungi, including Candida and Cryptococcus species. nih.govfrontiersin.orgnih.govnih.govdovepress.com Mechanisms of antifungal action can vary, potentially involving disruption of fungal cell membranes or inhibition of essential enzymes like lanosterol (B1674476) 14-demethylase, which is involved in ergosterol (B1671047) synthesis. researchgate.netnih.gov

Antiviral Effects

Some isolated compounds from Cespitularia species have exhibited weak antiviral activity. semanticscholar.org More broadly, marine organisms are a source of compounds with reported antiviral activities. mdpi.comresearchgate.netsemanticscholar.orgresearchgate.net Antiviral mechanisms of natural compounds can include inhibiting viral replication or interfering with early stages of viral adsorption. science-line.com The interferon pathway is a key part of the innate immune response against viral infections, leading to the expression of interferon-stimulated genes (ISGs) that target various stages of the viral life cycle. mdpi.comfrontiersin.org However, specific antiviral effects and mechanisms of this compound are not detailed in the provided search results.

Immunomodulatory Properties

Soft corals of the genus Cespitularia have been studied for their immunomodulatory activities. mdpi.comresearchgate.netsemanticscholar.org Preliminary bioassays on crude extracts of Cespitularia sp. have shown significant activity in suppressing the release of pro-inflammatory mediators like TNF-α and NO, and inhibiting the upregulation of pro-inflammatory enzymes iNOS and COX-2 in LPS-induced dendritic cells. mdpi.comresearchgate.netsemanticscholar.orgnih.gov

Effects on Immune Cell Activation and Function

Research on Cespitularia extracts suggests effects on immune cells, particularly in modulating inflammatory responses. The suppression of TNF-α and NO production and the inhibition of iNOS and COX-2 gene expression in LPS-induced dendritic cells indicate an impact on the activation and function of these key immune cells involved in initiating immune responses. mdpi.comresearchgate.netsemanticscholar.orgnih.gov Immune cell activation and function involve complex signaling pathways. For instance, B cell activation is triggered by antigen binding to BCRs, leading to signal transduction. explorationpub.comresearchgate.net T helper cells activate other immune cells like macrophages and B cells through cell-cell interactions and cytokine production. thermofisher.com While the provided information highlights the potential immunomodulatory properties of Cespitularia extracts, specific studies detailing the effects of isolated this compound on the activation and function of various immune cell types are not available in the search results.

Cytokine and Chemokine Expression Modulation

Research specifically detailing the modulation of cytokine and chemokine expression by the chemical compound this compound appears limited in the currently available scientific literature consulted. While cytokines and chemokines are critical mediators of immune and inflammatory responses, often regulated by pathways such as NF-κB wikipedia.orgfrontiersin.orgdovepress.comnih.gov, and the modulation of their expression is a key mechanism for many anti-inflammatory agents mdpi.comnih.govmdpi.comscielo.bramegroups.orgfrontiersin.orgmdpi.comkcl.ac.ukthermofisher.comnih.govmdpi.comscielo.br, specific research findings and data tables demonstrating how this compound influences the expression levels of these signaling molecules were not identified in the conducted searches.

Structure Activity Relationship Sar Studies

Correlation of Structural Motifs with Biological Activities

Studies on cespitulactone B and related verticillane-type diterpenes isolated from Cespitularia species have shed light on structural features influencing their anti-inflammatory activity. nih.gov Specifically, the presence of an acrylate (B77674) group at the C-20 position has been identified as a significant structural motif contributing to the anti-inflammatory effects of these tetracyclic verticillane-type diterpenes. nih.gov

Furthermore, comparisons between closely related compounds, such as this compound (often referred to as compound 2 in some studies) and other verticillane-type diterpenes (like compound 1), have indicated that the hydroxy group at the C-6 position in epoxyfuranyl verticillane-type metabolites can also enhance anti-inflammatory abilities. nih.gov For instance, one study noted that compound 2 (this compound) exhibited stronger anti-inflammatory activity at lower concentrations compared to compound 1 at higher concentrations, highlighting the impact of their structural differences on potency. nih.gov

While cytotoxicity has also been reported for this compound and related compounds bidd.group, the detailed correlation of specific structural motifs with this activity is less extensively described in the available information compared to the anti-inflammatory SAR.

Based on the anti-inflammatory activity studies, the following structural features appear to play a role:

Structural MotifPositionContribution to Anti-inflammatory Activity
Acrylate groupC-20Significant
Hydroxy groupC-6Enhancing (in epoxyfuranyl types)

Table 1: Correlation of Structural Motifs with Anti-inflammatory Activity

Rational Design of Analogs for Enhanced Biological Efficacy

The understanding gained from SAR studies, particularly the identification of key structural motifs like the C-20 acrylate and C-6 hydroxyl groups for anti-inflammatory activity, can inform the rational design of this compound analogs. nih.gov By modifying or substituting these key functional groups, or by altering other parts of the molecule while preserving or enhancing the favorable interactions, researchers could potentially synthesize analogs with improved potency, selectivity, or other desirable pharmacological properties. The isolation and study of naturally occurring analogs and related compounds, as mentioned in the research (e.g., compounds 1 and 2, and other verticillane-type diterpenes), serve as a starting point for such rational design efforts by providing examples of how structural variations impact activity. nih.gov Comparing the activities of these natural variants helps to build a preliminary SAR model that can guide the synthesis of novel, potentially more efficacious compounds.

Advanced Analytical Techniques for Detection and Quantification

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS)

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) is a powerful hyphenated technique widely used for the analysis of complex mixtures, including natural product extracts. UHPLC provides high chromatographic resolution and speed, while tandem mass spectrometry (MS/MS) offers high sensitivity and selectivity for the detection and quantification of target compounds. This combination is particularly valuable for analyzing compounds present at low concentrations or in complex matrices.

The general principle involves separating the components of a sample on a UHPLC column, followed by their ionization and detection by a mass spectrometer. For quantitative analysis, selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes are commonly employed in triple quadrupole mass spectrometers, allowing for the specific detection of parent ions and their characteristic fragment ions, which enhances selectivity and reduces matrix effects.

While specific data for the UHPLC-MS/MS analysis of cespitulactone B was not found in the provided search results, the technique has been successfully applied for the quantification of various natural products and pharmaceutical compounds in complex matrices. Method validation for UHPLC-MS/MS typically involves assessing parameters such as linearity, limits of detection (LOD), limits of quantification (LOQ), accuracy, precision, and recovery. For example, a validated UHPLC-MS/MS method for quantifying cenobamate in human plasma demonstrated suitability for monitoring the compound under real-life conditions. Another study comparing UHPLC-UV and UHPLC-MS/MS for quantifying polyphenols in apple juice reported good linearity, LOD, LOQ, precision, and recovery for both methods, highlighting the capabilities of UHPLC-MS/MS for complex natural product samples. The application of UHPLC-MS/MS to this compound would likely involve optimizing chromatographic conditions (e.g., column, mobile phase gradient) and mass spectrometric parameters (e.g., ionization mode, precursor and product ions, collision energy) to achieve optimal separation and detection of the compound.

Nuclear Magnetic Resonance (NMR) for Quantitative Analysis (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) is a spectroscopic technique that allows for the direct quantification of analytes in a sample based on the principle that the intensity of an NMR signal is directly proportional to the number of nuclei contributing to that signal. Unlike chromatographic methods that require calibration curves based on external standards or internal standards with known concentrations, qNMR can provide absolute quantification with high accuracy, provided appropriate experimental parameters are used and signal overlap is minimal.

1H NMR is commonly used for qNMR due to the high natural abundance and sensitivity of the proton nucleus. For quantitative analysis, specific experimental parameters must be carefully controlled, including ensuring complete relaxation of nuclei between scans (typically requiring a relaxation delay of at least five to seven times the longitudinal relaxation time, T1) and using appropriate pulse sequences. The purity of a compound can be determined by comparing the integral of a characteristic signal of the analyte to the integral of a signal from an internal standard of known purity and concentration.

qNMR has been increasingly utilized for the quantitative analysis and quality control of natural products. A validated generic qNMR method for natural product analysis demonstrated a high dynamic range and suitability for analyzing complex samples. The linearity of qNMR is inherent when quantitative parameters are achieved, with the signal area being directly proportional to concentration. While specific qNMR data for this compound was not found, the technique is well-suited for quantifying isolated natural products or determining their concentration in extracts, provided a well-resolved signal can be identified and an appropriate internal standard is used. The establishment of QC protocols based on qNMR requires method validation.

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) is a chromatographic technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. SFC offers advantages such as faster separation times, lower solvent consumption, and compatibility with various detectors, including mass spectrometers. It is particularly useful for the separation of chiral compounds and lipophilic or less polar natural products.

While SFC has applications in the analysis of natural products, specific information regarding the application of SFC for the detection or quantification of this compound was not found in the provided search results. However, given that this compound is a diterpenoid, which may possess lipophilic characteristics, SFC could potentially be a suitable technique for its separation and analysis, especially if high throughput or orthogonal separation to LC is required.

Capillary Electrophoresis (CE) for Compound Profiling

Capillary Electrophoresis (CE) is a separation technique that separates analytes based on their charge-to-hydrodynamic size ratio in an electric field within a narrow capillary tube. CE offers high separation efficiency, short analysis times, and low sample and solvent consumption. Different CE modes, such as capillary zone electrophoresis (CZE), can be used depending on the nature of the analytes.

CE is a versatile technique that can be applied for the profiling of compounds in complex mixtures. It is particularly effective for charged molecules, but neutral compounds can also be separated using techniques like micellar electrokinetic chromatography (MEKC), which involves the addition of surfactants to the buffer. Detection in CE can be achieved using various methods, including UV-Vis absorbance, fluorescence, and mass spectrometry.

Although CE is a powerful tool for separating and analyzing various molecules, including biomolecules like proteins and DNA, specific studies on the application of CE for the profiling or quantification of this compound were not found in the provided search results. The applicability of CE to this compound would depend on its charge state under typical CE conditions or the feasibility of using modes like MEKC for its separation. CE's high resolution could be beneficial for profiling diterpenoids in extracts of Cespitularia taeniata.

Chemical Ecology and Natural Role

Ecological Role in the Marine Environment

The ecological role of cespitulactone B within the marine environment is an area of ongoing investigation. Marine organisms produce a wide array of secondary metabolites, which are believed to serve various ecological purposes, such as defense against predation, deterring biofouling, or mediating interactions with other organisms. mdpi.comresearchgate.net Soft corals, the source of this compound, are known to produce diverse terpenoids that may play a role in their survival and interactions within coral reef ecosystems. researchgate.netresearchgate.net The presence of such compounds can influence the complex dynamics of marine biodiversity and ecosystem functioning. msc.orgmdpi.comfrontiersin.org

Biosynthesis and Accumulation in Host Organism

This compound has been isolated from soft corals, particularly from the genus Cespitularia, including Cespitularia taeniata and Cespitularia hypotentaculata. koreascience.krmdpi.commdpi.comnih.govmdpi.com Diterpenoids, like this compound, are generally thought to be derived from the precursor geranylgeranyl pyrophosphate. mdpi.comnih.gov The specific biosynthetic pathways leading to the formation of the unique bicyclo[10.3.1] ring system found in compounds like cespitulone B are subjects of scientific interest. mdpi.comnih.gov Accumulation of these secondary metabolites occurs within the tissues of the host soft coral. The concentration and distribution of this compound within the organism can be influenced by factors such as the specific species, geographical location, and environmental conditions.

Interaction with Symbiotic Organisms and Microbes

Marine invertebrates, including soft corals, often live in close association with a variety of symbiotic organisms and microbes. researchgate.netwikipedia.org These symbiotic relationships can be complex and involve mutualistic, commensal, or even parasitic interactions. wikipedia.orgksu.edu.saresearchgate.net The production of secondary metabolites by the host organism, such as this compound, or by its associated microbes, can play a significant role in mediating these interactions. researchgate.netresearchgate.netresearchgate.net For instance, these compounds might deter microbial overgrowth, influence the settlement of larvae, or act as signaling molecules in the symbiotic relationship. researchgate.netnih.gov Research into the chemical ecology of soft corals suggests that the diverse metabolites they produce may be involved in defense mechanisms against pathogens or competitors, which could involve interactions with their associated microbial communities. researchgate.netresearchgate.net

Future Research Directions and Emerging Opportunities

Untapped Biosynthetic Potential from Marine Sources

Soft corals of the genera Cespitularia and Sinularia are prolific producers of a diverse array of secondary metabolites, particularly diterpenoids. nih.govnih.gov These organisms inhabit some of the most biodiverse and chemically complex ecosystems on the planet, suggesting that a vast reservoir of novel chemical entities with unique biological activities remains to be discovered.

Future research will likely focus on a more systematic exploration of these marine organisms. The application of advanced analytical techniques, such as genomics and metabolomics, will be instrumental in uncovering the full biosynthetic capabilities of these soft corals. geomar.denih.gov Genome mining, for instance, can identify biosynthetic gene clusters responsible for the production of novel diterpenoids, including analogs of cespitulactone B. nih.gov This approach allows for the targeted discovery of new compounds without the need for extensive traditional bioassay screening.

Furthermore, exploring the symbiotic relationships between soft corals and their associated microorganisms may reveal novel biosynthetic pathways. It is increasingly recognized that many marine natural products are, in fact, produced by microbial symbionts. Investigating the microbiome of Cespitularia species could lead to the discovery of the true producers of this compound and other related compounds, opening up new possibilities for their cultivation and biotechnological production.

A comparative analysis of the chemical profiles of different Cespitularia and related species from various geographical locations could also yield new structural variants of this compound. Environmental factors are known to influence the production of secondary metabolites, and exploring this ecological chemovariation may lead to the isolation of compounds with enhanced or novel biological activities.

Research AvenueApproachPotential Outcome
Genomic Exploration Genome mining of Cespitularia and related soft coral species.Identification of novel biosynthetic gene clusters and prediction of new diterpenoid structures.
Metabolomic Profiling Comparative metabolomics of different soft coral species and populations.Discovery of new this compound analogs and other bioactive diterpenoids.
Microbiome Investigation Isolation and cultivation of microbial symbionts from soft corals.Identification of the true microbial producers of this compound for biotechnological applications.
Ecological Chemistry Analysis of chemical variations in soft corals across different environmental gradients.Discovery of novel compounds with potentially enhanced biological activities.

Exploration of Novel Biological Targets and Mechanisms

While preliminary studies have highlighted the anti-inflammatory and cytotoxic potential of this compound and related diterpenoids, a comprehensive understanding of their molecular mechanisms of action is still lacking. nih.govnih.gov Future research should be directed towards elucidating the specific biological targets and signaling pathways modulated by these compounds.

A significant body of research suggests that the anti-inflammatory activity of many marine diterpenoids is mediated through the inhibition of the Nuclear Factor-κB (NF-κB) signaling pathway. nih.gov Further investigation is needed to determine if this compound exerts its effects through this pathway and to identify the specific molecular components it interacts with. Advanced techniques such as chemical proteomics and thermal shift assays can be employed to identify the direct binding partners of this compound within the cell.

Beyond inflammation, the exploration of other potential therapeutic applications is a promising research direction. Given the structural similarities of this compound to other bioactive marine diterpenoids, it may possess as-yet-undiscovered activities against a range of diseases. High-throughput screening against diverse biological targets, including those relevant to cancer, neurodegenerative diseases, and infectious diseases, could reveal novel therapeutic opportunities. For instance, some marine diterpenoids have been shown to target STING palmitoylation, a key process in the innate immune response, suggesting a potential avenue for the development of novel immunomodulatory agents. dntb.gov.ua

Mechanistic studies using cell-based assays and animal models will be crucial to validate these findings and to understand the physiological consequences of target engagement by this compound. These studies will not only provide a deeper understanding of the compound's therapeutic potential but also offer insights into fundamental biological processes.

Research FocusMethodologyPotential Therapeutic Area
Target Deconvolution Chemical proteomics, affinity chromatography, thermal shift assays.Inflammation, Cancer, Immunology
Pathway Analysis Reporter gene assays, Western blotting, transcriptomics.Inflammatory diseases, Autoimmune disorders
High-Throughput Screening Screening against diverse panels of enzymes, receptors, and cell lines.Oncology, Neurology, Infectious diseases
In Vivo Validation Preclinical animal models of inflammation, cancer, and other diseases.Development of novel therapeutic agents

Integration of Chemoinformatics and Artificial Intelligence in Discovery

The traditional process of natural product discovery is often slow and laborious. The integration of chemoinformatics and artificial intelligence (AI) offers a transformative approach to accelerate the identification and optimization of marine-derived drug candidates like this compound. mdpi.comacs.orgcas.org

Chemoinformatics tools can be used to create and analyze large virtual libraries of this compound analogs. mdpi.com By predicting their physicochemical properties and potential biological activities, researchers can prioritize the synthesis of the most promising compounds, thereby saving time and resources. acs.org Virtual screening and molecular docking studies can be employed to predict the binding of these virtual compounds to known therapeutic targets, providing a rational basis for further experimental investigation. nih.gov

AI and machine learning algorithms can be trained on existing data from marine natural products to predict the biological activities of new compounds based on their chemical structures. nih.govresearchgate.net These models can also be used to identify potential new biological targets for this compound by analyzing its structural similarity to compounds with known mechanisms of action. acs.orgcas.org Furthermore, AI can aid in the dereplication process, rapidly identifying known compounds in complex biological extracts and allowing researchers to focus on the discovery of truly novel molecules. geomar.de

The application of these computational approaches can create a more targeted and efficient discovery pipeline, from the initial identification of bioactive compounds in marine organisms to the selection of lead candidates for preclinical development. rsc.org

Sustainable Sourcing and Production Strategies

The increasing interest in marine natural products for drug discovery raises important concerns about the sustainable sourcing of these compounds. frontiersin.orgomicsonline.org Wild harvesting of marine organisms like soft corals is often not environmentally or economically viable. Therefore, the development of sustainable production strategies is crucial for the future of marine-derived therapeutics.

Aquaculture of soft corals presents a promising and sustainable alternative to wild harvesting. researchgate.netvliz.beresearchgate.net Cultivating Cespitularia species in controlled environments can provide a reliable and renewable source of biomass for the isolation of this compound. This approach also offers the opportunity to optimize production by manipulating environmental conditions such as light, temperature, and nutrient availability.

Biotechnological methods offer another powerful avenue for the sustainable production of this compound. covalo.com This could involve the cultivation of the source organism's cells in bioreactors, or the heterologous expression of the this compound biosynthetic pathway in a microbial host such as yeast or bacteria. nih.govresearchgate.net Metabolic engineering and synthetic biology techniques can be used to optimize the production yields and even to create novel analogs of the compound. conicet.gov.ar These biotechnological platforms offer a scalable and cost-effective means of production that is independent of the marine environment.

The development of a total chemical synthesis or semi-synthetic routes starting from more readily available precursors is another important research direction. A successful synthetic strategy would not only provide a sustainable supply of this compound but also enable the creation of a diverse range of analogs for structure-activity relationship studies.


Q & A

Q. How is the chemical structure of cespitulactone B characterized, and what methodologies ensure accurate validation?

To characterize this compound, employ spectroscopic techniques such as nuclear magnetic resonance (NMR) for elucidating carbon-hydrogen frameworks and mass spectrometry (MS) for molecular weight confirmation. Purity must be validated via high-performance liquid chromatography (HPLC) or LC-MS, with comparisons to published spectral data . For novel derivatives, crystallographic X-ray diffraction is recommended to resolve stereochemical ambiguities.

What initial steps should guide the formulation of a research question on this compound’s bioactivity?

Use the PICOT framework to structure the question:

  • P opulation: Target organism or cell line (e.g., cancer cell lines).
  • I ntervention: this compound treatment (specific concentrations).
  • C omparison: Control groups (untreated or standard drug controls).
  • O utcome: Measurable endpoints (e.g., apoptosis rate, IC50).
  • T ime: Duration of exposure. Ensure alignment with gaps identified in literature reviews .

Q. What experimental approaches are critical for assessing this compound’s bioactivity in preliminary studies?

Design dose-response assays (e.g., MTT for cytotoxicity) with triplicate technical replicates to ensure reproducibility. Include positive controls (e.g., doxorubicin for anticancer studies) and validate results across multiple cell lines. Use "shell tables" to predefine variables such as concentration gradients, incubation times, and readout methods .

Q. How should researchers design a mechanistic study to investigate this compound’s mode of action?

Combine in silico molecular docking (to predict target binding) with in vitro validation (e.g., Western blotting for protein expression). For example, if hypothesizing kinase inhibition, use enzymatic assays with recombinant proteins and compare inhibition constants (Ki) to known inhibitors. Reference structural analogs in the literature to refine hypotheses .

Q. What are the ethical considerations when transitioning from in vitro to in vivo studies with this compound?

Follow institutional animal care guidelines (e.g., ARRIVE 2.0) for sample size justification, humane endpoints, and randomization. Include a pilot study to minimize animal use. Document ethical approval and statistical power calculations in the methods section .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported bioactivity across studies?

Conduct a systematic review to compare experimental variables (e.g., cell culture conditions, solvent used). Perform meta-analysis if sufficient data exist. Replicate conflicting studies under standardized conditions, and use factorial experimental designs to isolate confounding factors (e.g., serum concentration in media) .

Q. What strategies optimize the synthetic yield of this compound while maintaining stereochemical fidelity?

Systematically vary reaction parameters (temperature, catalyst loading) using design of experiments (DoE) software. Monitor intermediates via thin-layer chromatography (TLC) and optimize purification steps (e.g., column chromatography gradients). Compare yields and purity metrics to published protocols .

Q. Which statistical methods are appropriate for analyzing dose-response data in this compound studies?

Use nonlinear regression (e.g., log(inhibitor) vs. response in GraphPad Prism) to calculate IC50 values. Assess goodness-of-fit via R² and residual plots. For multi-group comparisons, apply ANOVA with post-hoc corrections (e.g., Tukey-Kramer). Report confidence intervals and effect sizes to enhance reproducibility .

Q. How can researchers design a robust in vivo study to evaluate this compound’s pharmacokinetics?

Implement a crossover design to reduce inter-subject variability. Measure plasma concentrations via LC-MS/MS at multiple timepoints. Use compartmental modeling (e.g., non-linear mixed-effects) to estimate absorption/distribution rates. Include vehicle controls and blinded outcome assessments to mitigate bias .

Q. What methodologies validate the stability of this compound under varying storage conditions?

Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC purity checks at intervals. Compare degradation products to stress-testing outcomes (e.g., exposure to light, acidic/alkaline hydrolysis). Use Arrhenius equations to predict shelf-life and validate with real-time data .

Data Presentation and Reproducibility Guidelines

  • Tables : Include raw data (e.g., IC50 values across cell lines) and statistical parameters (p-values, n numbers). Use footnotes to explain abbreviations .
  • Figures : Label axes with units and error bars (SD or SEM). Provide high-resolution spectra in supplementary files.
  • Ethics : Declare conflicts of interest and funding sources per ICMJE guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.